molecular formula C22H18N2O2 B1674637 GAT228

GAT228

Cat. No.: B1674637
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GAT228 involves the preparation of its precursor, GAT211, followed by the resolution of its enantiomers. The synthetic route typically includes the nitration of 2-phenyl-1H-indole to form 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale nitration reactions followed by chromatographic separation to isolate the desired enantiomer .

Mechanism of Action

GAT228 acts as a positive allosteric modulator of the CB1 receptor. It binds to a distinct site on the receptor, separate from the orthosteric site, and enhances the receptor’s response to endogenous cannabinoids. This modulation leads to increased β-arrestin recruitment, cAMP inhibition, and ERK1/2 and PLCβ3 phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to act as an unbiased CB1 allosteric agonist, enhancing the therapeutic effects of endocannabinoids without causing psychoactivity or tolerance. This makes it a promising candidate for developing new therapeutic agents targeting the endocannabinoid system .

Properties

IUPAC Name

3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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